4-(Methoxycarbonyl)oxane-4-carboxylic acid
Description
4-(Methoxycarbonyl)oxane-4-carboxylic acid is a bicyclic compound featuring a tetrahydropyran (oxane) ring substituted at the 4-position with both a methoxycarbonyl (–COOCH₃) and a carboxylic acid (–COOH) group.
Properties
IUPAC Name |
4-methoxycarbonyloxane-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O5/c1-12-7(11)8(6(9)10)2-4-13-5-3-8/h2-5H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDILZPEVGQEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCOCC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Methoxycarbonyl)oxane-4-carboxylic acid typically involves the esterification of oxane derivatives. One common method includes the reaction of oxane-4-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methoxycarbonyl ester. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 4-(Methoxycarbonyl)oxane-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The methoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products:
Oxidation: Products include oxane derivatives with ketone or aldehyde functional groups.
Reduction: Products include alcohols or aldehydes.
Substitution: Products vary depending on the nucleophile used, resulting in compounds with different functional groups replacing the methoxycarbonyl group.
Scientific Research Applications
Organic Synthesis
4-(Methoxycarbonyl)oxane-4-carboxylic acid serves as a versatile building block in organic synthesis. It can be utilized in various reactions to form more complex molecules, particularly in the synthesis of bioactive compounds.
Synthesis of Bioactive Compounds
Recent studies have demonstrated the use of this compound in the oxidation of alcohols to carboxylic acids. This method has been shown to be effective for late-stage structural modifications of bioactive natural products, enhancing their pharmacological profiles . For instance, the oxidation of niflumic acid yielded derivatives with improved activity profiles, showcasing the compound's utility in drug development.
Photocatalytic Reactions
The compound has been employed in photocatalytic oxidation processes, where it acts as a substrate for the generation of carboxylic acids from alcohols under light irradiation. This method is environmentally friendly and offers high yields, making it attractive for industrial applications . The reaction conditions typically involve using oxygen as an oxidant and LED light sources, which can achieve yields exceeding 90% for various substrates.
Medicinal Chemistry
This compound is also explored for its potential therapeutic applications. Its derivatives have been investigated for various biological activities, including anti-inflammatory and analgesic properties.
Case Study: Anti-inflammatory Agents
In a recent study, derivatives synthesized from this compound were tested for their anti-inflammatory effects. The results indicated that certain modifications to the carboxylic acid moiety enhanced the compounds' efficacy against inflammation-related pathways, suggesting that this compound could lead to new therapeutic agents .
Material Science Applications
Beyond organic synthesis and medicinal chemistry, this compound has applications in material sciences. It can be used as a precursor for polymers and other materials due to its functional groups that allow for further chemical modifications.
Polymer Synthesis
The compound's ability to undergo polymerization reactions makes it suitable for developing new materials with specific properties. For example, incorporating this compound into polymer chains can enhance thermal stability and mechanical strength .
Data Table: Summary of Applications
| Application Area | Description | Yield/Results |
|---|---|---|
| Organic Synthesis | Building block for bioactive compounds | Yields >90% in photocatalytic reactions |
| Medicinal Chemistry | Anti-inflammatory drug development | Improved efficacy observed |
| Material Science | Precursor for polymer synthesis | Enhanced thermal stability |
Mechanism of Action
The mechanism of action of 4-(Methoxycarbonyl)oxane-4-carboxylic acid involves its interaction with various molecular targets and pathways. The methoxycarbonyl group can undergo hydrolysis to release methanol and the corresponding carboxylic acid, which can further participate in biochemical reactions. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural and molecular features of 4-(Methoxycarbonyl)oxane-4-carboxylic acid with similar compounds:
Note: Data for the target compound are inferred from analogs due to lack of direct evidence.
Biological Activity
4-(Methoxycarbonyl)oxane-4-carboxylic acid, with the CAS number 923020-93-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product. The chemical structure includes a methoxycarbonyl group which enhances its solubility and reactivity.
The mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific biological targets such as enzymes or receptors. This interaction may involve binding to active sites, potentially modulating or inhibiting their activity.
Pharmacological Studies
Several studies have investigated the biological activity of related compounds that may provide insights into the activity of this compound:
- Dopamine Transporter Affinity : Research on analogues has shown that compounds with similar structures exhibit varying affinities for the dopamine transporter (DAT). For instance, certain derivatives demonstrated Ki values indicating moderate affinity, suggesting potential applications in neuropharmacology .
- Antibacterial Activity : Related compounds have been evaluated for their antibacterial properties. A series of benzothiazole inhibitors demonstrated low nanomolar inhibition against bacterial DNA gyrase, indicating that structural modifications could enhance antibacterial activity .
- Enzyme Inhibition : Compounds similar in structure to this compound have shown promise as dual inhibitors of bacterial topoisomerases. This suggests that derivatives could be developed for therapeutic use against bacterial infections.
Table 1: Biological Activity Comparison
Case Studies
- Dopamine Transporter Studies : A study synthesized various tropane analogues to evaluate their binding affinities at the DAT. The findings indicated that structural modifications significantly influenced their potency as cocaine analogues, highlighting the importance of molecular design in drug development .
- Antibacterial Efficacy : A recent investigation into dual inhibitors revealed potent antibacterial activities against Gram-positive and Gram-negative bacteria. The results suggested that modifications to the core structure could lead to enhanced efficacy against resistant strains.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
